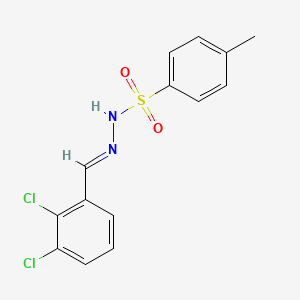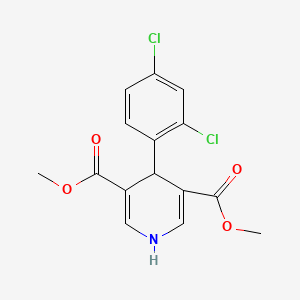
N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide and its derivatives, has been achieved through methods like the slow evaporation crystal growth technique, starting from solvent ethanol at room temperature. These processes involve crystallization techniques that are crucial for obtaining pure compounds for further analysis (Balaji, Prabu, & Srinivasan, 2016).
Molecular Structure Analysis
X-ray diffraction analysis and vibrational spectroscopic methods, such as FTIR and Raman spectroscopy, are commonly used to determine the molecular structure of such compounds. These techniques have revealed that the crystal structures are influenced by intramolecular donor-acceptor interactions and the presence of hydrogen bonds, which stabilize the structure (Sasikala et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide derivatives can be inferred from similar hydrazone compounds, which are characterized by their ability to form stable crystalline structures through intermolecular hydrogen bonds and π…π stacking interactions. Such interactions are crucial for the material's stability and reactivity (Lei et al., 2013).
Physical Properties Analysis
The physical properties, including thermal stability and optical properties of these compounds, are analyzed using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Vis spectroscopy. These studies show that such compounds are stable up to certain temperatures and exhibit specific optical absorption characteristics, which are important for their potential applications in NLO materials (Balaji, Prabu, & Srinivasan, 2016).
Chemical Properties Analysis
The chemical properties, such as the nonlinear optical behavior and electronic structure of these compounds, are assessed through spectroscopic methods and computational studies, including density functional theory (DFT). These analyses reveal insights into the electron density distribution, molecular orbitals, and nonlinear optical properties, which are crucial for understanding the compound's potential applications in the field of optoelectronics and photonics (Sasikala et al., 2017).
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
One of the noteworthy applications of N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide derivatives is in the field of optical and electronic properties. Studies have demonstrated the compound's potential in nonlinear optics (NLO), a domain critical for the advancement of photonic technologies. For instance, research on the related compound, (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, showcased its capacity for third-order nonlinear optical properties, which are pivotal for the development of optical limiters and photonic devices (Sasikala et al., 2017). This indicates a promising avenue for using similar compounds in enhancing optical communication and information processing technologies.
Crystallography and Material Science
Another significant area of application lies in crystallography and material science. Derivatives of N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide have been studied for their crystal structures and supramolecular features, providing insights into the effect of substitutions on structural parameters. These studies contribute to a deeper understanding of molecular interactions and crystal packing, which are essential for designing materials with desired physical and chemical properties. For example, research on the crystal structures of related compounds highlighted the influence of arylidene substitutions on the compounds' supramolecular architecture, offering valuable information for the synthesis of new materials with tailored properties (Salian et al., 2018).
Antimicrobial Applications
Furthermore, the antimicrobial potential of sulfonohydrazide derivatives has been explored, indicating the compound's relevance in medicinal chemistry. Research into the synthesis and evaluation of biologically active derivatives highlighted their effectiveness against various microbial strains. Such studies underscore the potential of these compounds in the development of new antimicrobial agents, contributing to the ongoing fight against infectious diseases (Ghiya & Joshi, 2016).
Corrosion Inhibition
The compound and its derivatives have also shown promise as corrosion inhibitors, an application of considerable importance in industrial chemistry. Research into the electrochemical evaluation of sulfonohydrazide derivatives revealed their effectiveness in protecting metals against corrosion, suggesting their potential use in extending the lifespan of metal components and structures (Ichchou et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLBNOTXKZYWBY-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)


![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)
![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)
